molecular formula C14H18N4OS B7477336 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione

2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione

Cat. No. B7477336
M. Wt: 290.39 g/mol
InChI Key: PTEGRIOYBVMQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTDT and has a molecular formula C16H21N4OS.

Mechanism of Action

The mechanism of action of MTDT is not fully understood. However, it is believed that MTDT exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. MTDT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and physiological effects:
MTDT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. MTDT has also been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MTDT in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and use in a laboratory setting. MTDT has also been found to exhibit a wide range of pharmacological effects, making it a potential candidate for the treatment of various diseases.
One of the limitations of using MTDT in lab experiments is its potential toxicity. Studies have shown that MTDT can exhibit toxic effects at high concentrations. Therefore, it is important to use caution when handling and using MTDT in lab experiments.

Future Directions

There are several potential future directions for the study of MTDT. One area of research could focus on the development of MTDT-based drugs for the treatment of various diseases. Another area of research could focus on the optimization of the synthesis method for MTDT to improve its yield and purity. Additionally, further studies could be conducted to elucidate the mechanism of action of MTDT and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MTDT is relatively simple, and it has been found to exhibit a wide range of pharmacological effects. Future research could focus on the development of MTDT-based drugs and the optimization of its synthesis method.

Synthesis Methods

The synthesis of MTDT involves the reaction of p-tolyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione. This compound is then reacted with chloromethyl morpholine to obtain 2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione. The synthesis of MTDT is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MTDT has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antiviral, antibacterial, antifungal, and anticancer properties. MTDT has also been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

5-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-1H-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11-2-4-12(5-3-11)13-15-14(20)18(16-13)10-17-6-8-19-9-7-17/h2-5H,6-10H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEGRIOYBVMQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=S)N(N2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylmethyl-5-p-tolyl-2,4-dihydro-[1,2,4]triazole-3-thione

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